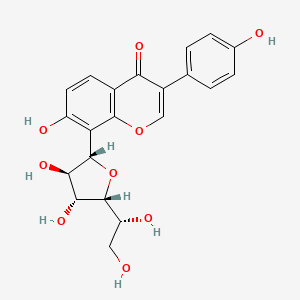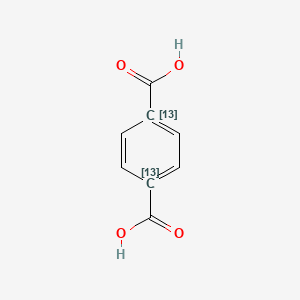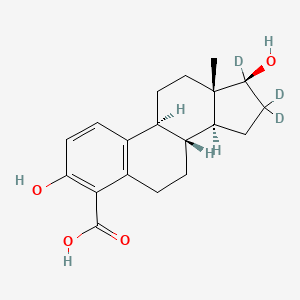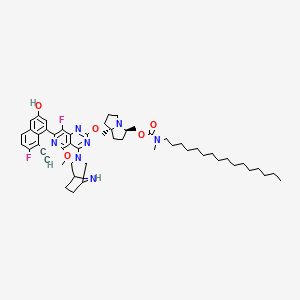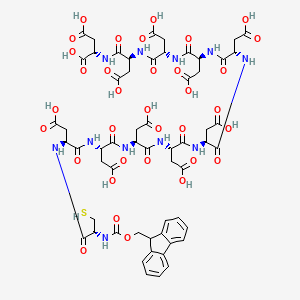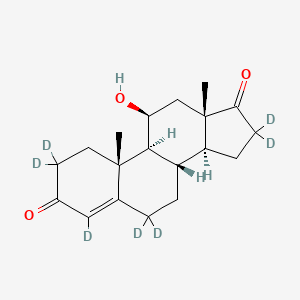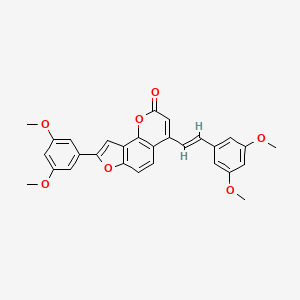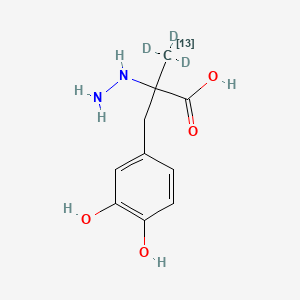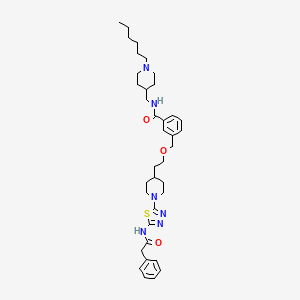
(R)-Methotrexate-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-Methotrexate-d3 is a deuterated form of methotrexate, a well-known chemotherapeutic agent and immune system suppressant. The deuterium atoms in ®-Methotrexate-d3 replace three hydrogen atoms, which can provide insights into the pharmacokinetics and metabolic pathways of methotrexate by using mass spectrometry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-Methotrexate-d3 typically involves the incorporation of deuterium atoms into the methotrexate molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated reagents. The reaction conditions often require a controlled environment with specific temperatures and pressures to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of ®-Methotrexate-d3 involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of specialized reactors and purification techniques such as chromatography to isolate the desired compound.
化学反应分析
Types of Reactions
®-Methotrexate-d3 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can alter the functional groups within the molecule.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may produce different oxidized metabolites, while reduction can yield reduced forms of the compound.
科学研究应用
®-Methotrexate-d3 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in mass spectrometry to study the metabolic pathways and pharmacokinetics of methotrexate.
Biology: Helps in understanding the biological interactions and effects of methotrexate at the molecular level.
Medicine: Used in research to develop new therapeutic strategies and improve the efficacy of methotrexate in treating various diseases.
Industry: Employed in the development of new drugs and formulations, as well as in quality control processes.
作用机制
The mechanism of action of ®-Methotrexate-d3 is similar to that of methotrexate. It inhibits the enzyme dihydrofolate reductase, which is essential for the synthesis of nucleotides required for DNA replication. By inhibiting this enzyme, ®-Methotrexate-d3 disrupts the proliferation of rapidly dividing cells, such as cancer cells. The molecular targets and pathways involved include the folate pathway and various signaling pathways that regulate cell growth and division.
相似化合物的比较
Similar Compounds
Methotrexate: The non-deuterated form of ®-Methotrexate-d3, widely used in chemotherapy and immunosuppressive therapy.
Leucovorin: A folate analog used to reduce the toxic effects of methotrexate.
Pemetrexed: Another antifolate chemotherapeutic agent with a similar mechanism of action.
Uniqueness
®-Methotrexate-d3 is unique due to the presence of deuterium atoms, which provide distinct advantages in research applications. The deuterium atoms make it easier to trace and study the compound’s metabolic pathways and pharmacokinetics using mass spectrometry. This can lead to a better understanding of methotrexate’s effects and potential improvements in its therapeutic use.
属性
分子式 |
C20H22N8O5 |
|---|---|
分子量 |
457.5 g/mol |
IUPAC 名称 |
(2R)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-(trideuteriomethyl)amino]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C20H22N8O5/c1-28(9-11-8-23-17-15(24-11)16(21)26-20(22)27-17)12-4-2-10(3-5-12)18(31)25-13(19(32)33)6-7-14(29)30/h2-5,8,13H,6-7,9H2,1H3,(H,25,31)(H,29,30)(H,32,33)(H4,21,22,23,26,27)/t13-/m1/s1/i1D3 |
InChI 键 |
FBOZXECLQNJBKD-JJMJVRKHSA-N |
手性 SMILES |
[2H]C([2H])([2H])N(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)N[C@H](CCC(=O)O)C(=O)O |
规范 SMILES |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


